4,7-Dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a complex organic compound belonging to the indole class of compounds. Indoles are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This particular compound has garnered attention due to its potential pharmacological applications, particularly as a factor Xa inhibitor, which is significant in anticoagulant therapy .
This compound can be classified under the category of indole-2-carboxamides. Indole derivatives have been extensively studied for their biological activities, making them a focal point in medicinal chemistry. The specific structure of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide suggests that it may exhibit unique interactions within biological systems, potentially influencing various pathways related to inflammation and coagulation .
The synthesis of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of the reactions and confirm the structure of the synthesized compound .
The molecular formula for 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is C_{18}H_{22}N_{2}O_{3}. Its structure features:
The compound's molecular weight is approximately 314.38 g/mol. Its three-dimensional conformation can be analyzed using computational modeling techniques to predict interactions with biological targets .
4,7-Dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide can undergo various chemical transformations:
Reactions involving this compound should be conducted under inert atmospheres when sensitive to moisture or oxygen. High-performance liquid chromatography is often used for purification and analysis of reaction products .
The mechanism of action for 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide primarily involves its interaction with factor Xa in the coagulation cascade. By inhibiting this enzyme, the compound effectively reduces thrombin generation and fibrin formation, which are crucial steps in blood clotting.
Studies indicate that compounds with similar structures exhibit competitive inhibition against factor Xa, suggesting that this compound may follow a similar inhibitory pathway .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide. Its melting point and boiling point would need empirical determination through standard laboratory methods.
Key chemical properties include:
4,7-Dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide has potential applications in several fields:
4,7-Dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide belongs to the indole-2-carboxamide class, recognized for potent allosteric modulation of cannabinoid type 1 receptors. This compound enhances agonist binding affinity through positive cooperativity, quantified by the cooperativity factor (α). Studies on structurally analogous indole-2-carboxamides demonstrate α values up to 17.6 for the reference agonist CP55,940, indicating significant enhancement of orthosteric ligand binding [3] [4]. The dissociation constant (KB), reflecting binding affinity at the allosteric site, ranges from 89–831 nM for related compounds [3]. This high cooperativity arises from conformational changes in the cannabinoid type 1 receptor upon allosteric ligand binding, which stabilizes agonist-receptor complexes [4].
Table 1: Allosteric Binding Parameters of Indole-2-Carboxamides at Cannabinoid Type 1 Receptors
| Structural Feature | KB (nM) | α (Cooperativity) | Reference Ligand |
|---|---|---|---|
| Pentyl C3-substituent | 470 | 17.6 | CP55,940 |
| Hexyl C3-substituent | 89.1 | 5.1 | CP55,940 |
| Dimethylamino phenyl | 89.1 | 5.1 | CP55,940 |
Despite enhancing agonist binding, this compound exhibits functional selectivity ("biased signaling") at cannabinoid type 1 receptors. It acts as a negative allosteric modulator for Gi protein coupling, inhibiting agonist-induced [³⁵S]GTPγS binding in functional assays [3] [4]. Conversely, it activates extracellular signal-regulated kinases 1 and 2 pathways independently of Gi proteins. This ERK1/2 activation is β-arrestin 1-dependent, as demonstrated by siRNA knockdown experiments [3]. Such pathway-specific modulation suggests stabilization of distinct receptor conformations: one that disrupts G-protein coupling while promoting β-arrestin recruitment and downstream kinase signaling [4].
In [³⁵S]GTPγS binding assays, 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide reduces both basal and agonist-stimulated Gi protein activity. This inverse agonism manifests as concentration-dependent suppression of GTPγS binding, with half-maximal inhibitory concentrations (IC50) in the low micromolar range for analogs like ORG27569 [4]. This functional negative allosteric modulation occurs despite positive cooperativity in agonist binding, highlighting the complex pharmacological behavior of indole-2-carboxamides [3] [4].
Current evidence suggests minimal activity of 4,7-dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide at cannabinoid type 2 receptors. Screening of structurally similar indole-2-carboxamides reveals >100-fold selectivity for cannabinoid type 1 over cannabinoid type 2 receptors in radioligand binding and functional assays [8]. The divergent allosteric site topology between receptor subtypes likely underpins this selectivity, as cannabinoid type 2 receptors lack key residues critical for indole-2-carboxamide binding [8]. Functional efficacy at cannabinoid type 2 receptors remains unconfirmed due to insufficient experimental data on this specific compound.
The indole-2-carboxamide scaffold binds topographically distinct from orthosteric sites. Mutagenesis studies on cannabinoid type 1 receptors indicate that transmembrane helices (particularly TM3 and TM5) form critical contacts for allosteric modulators [4] [8]. This is corroborated by photolabeling experiments using diazirine-modified analogs, which covalently label residues outside the orthosteric pocket [4]. Competitive binding assays confirm non-overlapping binding regions: orthosteric antagonists like SR141716A exhibit unaltered dissociation kinetics in the presence of indole-2-carboxamides, confirming allosteric binding [3].
Structural similarities between indole-2-carboxamides and serotonergic ligands suggest potential off-target activity at 5-hydroxytryptamine receptors. Molecular docking predicts moderate affinity for 5-hydroxytryptamine 2A receptors due to shared pharmacophore elements: the indole nitrogen and carbonyl group may mimic key interactions of endogenous serotonin [5] [10]. Empirical validation remains limited, but functional assays on related indoles show partial agonist activity at 5-hydroxytryptamine 2A receptors with low micromolar potency [5]. This cross-reactivity warrants further investigation given the compound's central nervous system exposure potential.
Table 2: Predicted Off-Target Interactions of Indole-2-Carboxamide Derivatives
| Receptor/Enzyme Target | Interaction Type | Experimental Evidence | Affinity/Activity Range |
|---|---|---|---|
| 5-Hydroxytryptamine 2A | Partial agonist | Docking studies | Low µM (predicted) |
| Monoamine Oxidase A | Competitive inhibitor | Analog screening | IC50 = 3–10 µM |
| Cytochrome P450 2D6 | Substrate | Metabolic stability assays | Moderate clearance |
4,7-Dimethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide may inhibit enzymes involved in neurotransmitter metabolism. In vitro screening of analogous compounds demonstrates moderate inhibition of monoamine oxidase A (IC50: 3–10 µM) due to hydrophobic interactions within the enzyme's substrate cavity [5] [10]. Limited inhibition of cytochrome P450 2D6 is observed, though it serves as a potential substrate, suggesting possible metabolic interactions [10]. No significant activity is reported against acetylcholine esterase or catechol-O-methyltransferase at concentrations ≤10 µM, indicating selectivity within the neurotransmitter-modulating enzyme family [5].
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0